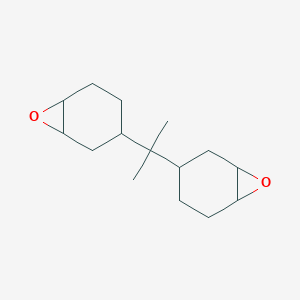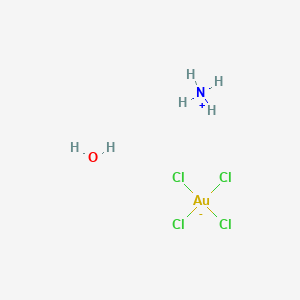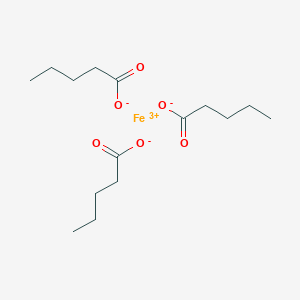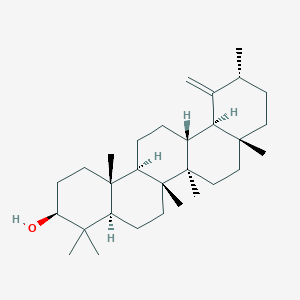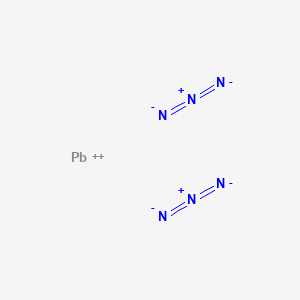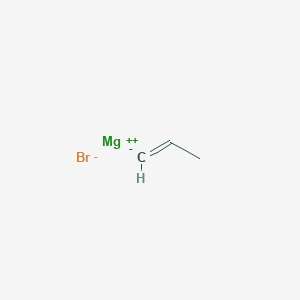
1-Propenyl magnesium bromide
概要
説明
1-Propenyl magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula CH₃CH=CHMgBr and is typically available as a solution in tetrahydrofuran.
作用機序
Target of Action
1-Propenyl magnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of functional groups.
Mode of Action
The mode of action of this compound, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to a carbonyl group . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group. This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
This compound is used in the synthesis of various organic compounds . For example, it can be used in the preparation of titanocene alkenylidene intermediates . These intermediates can then react with carbonyl compounds to form the corresponding allenes .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds . This allows for the synthesis of complex organic molecules from simpler precursors.
Action Environment
The action of this compound is highly dependent on the environment in which the reaction takes place. Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . Additionally, the temperature and solvent can also influence the reaction .
準備方法
Synthetic Routes and Reaction Conditions: 1-Propenyl magnesium bromide can be synthesized through the reaction of magnesium turnings with 1-bromopropene in an anhydrous ether solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product.
化学反応の分析
Types of Reactions: 1-Propenyl magnesium bromide undergoes various types of chemical reactions, including:
Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for addition reactions.
Alkyl Halides: Used in substitution reactions.
Palladium Catalysts: Employed in coupling reactions.
Major Products:
Alcohols: Formed from addition reactions with carbonyl compounds.
New Carbon-Carbon Bonds: Resulting from substitution and coupling reactions.
科学的研究の応用
1-Propenyl magnesium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Research: Used in the synthesis of biologically active compounds for research purposes.
類似化合物との比較
1-Propynyl Magnesium Bromide: Another Grignard reagent with a similar structure but containing a triple bond.
Isopropenyl Magnesium Bromide: Contains a different substitution pattern on the propenyl group.
Vinyl Magnesium Bromide: Contains a vinyl group instead of a propenyl group.
Uniqueness: 1-Propenyl magnesium bromide is unique due to its specific reactivity and the types of products it can form. Its ability to participate in a wide range of reactions makes it a versatile reagent in organic synthesis.
特性
IUPAC Name |
magnesium;prop-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNNHNWITXOAH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=[CH-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309034 | |
| Record name | Magnesium, bromo-1-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14092-04-7 | |
| Record name | Magnesium, bromo-1-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bromo[(1Z)-prop-1-en-1-yl]magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-propenyl magnesium bromide in organic synthesis, and can you provide an example from the research?
A1: this compound is a Grignard reagent, a class of organometallic compounds known for their versatility in forming carbon-carbon bonds. They act as nucleophiles, attacking electrophilic carbon atoms in various molecules.
Q2: How does the stereochemistry of this compound influence its reactivity, particularly in the context of the synthesis of α-damascone?
A: The research on the synthesis of trans- and cis-α-damascone [] highlights the influence of stereochemistry on the reactivity of this compound. The study employed both cis- and trans- isomers of this compound. Each isomer selectively reacted with aldehyde 10 to yield the corresponding trans- alcohol 11 and cis- alcohol 12, respectively. This selectivity demonstrates the importance of reagent stereochemistry in controlling the stereochemical outcome of the reaction. The subsequent steps converted these alcohols into trans- α-damascone and cis- α-damascone, showcasing the reagent's utility in synthesizing stereoisomers of natural products.
Q3: Aside from its use in complex molecule synthesis, are there other documented applications of 2-(3-trimethylsilyl-1-propenyl)magnesium bromide, a related compound?
A: Yes, 2-(3-trimethylsilyl-1-propenyl)magnesium bromide, while structurally similar to this compound, offers additional synthetic utility []. The trimethylsilyl group in this reagent can be further manipulated, allowing for the synthesis of more complex structures. For instance, it can act as a hydroxymethylvinyl anion equivalent, meaning it can introduce a hydroxymethylvinyl group into a molecule after further chemical transformations. This versatility makes it a valuable tool in organic synthesis for constructing diverse molecular architectures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


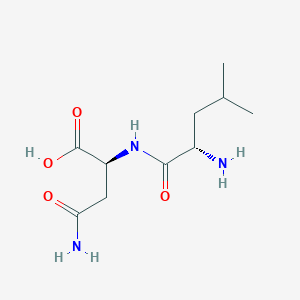
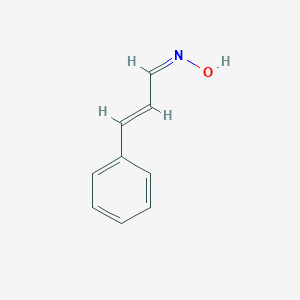
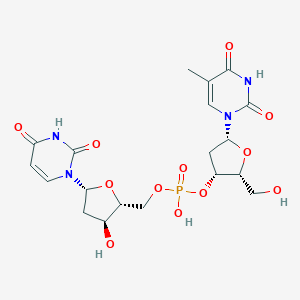
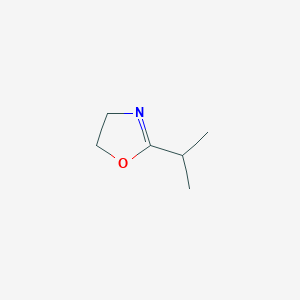
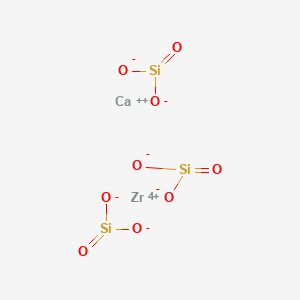
![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
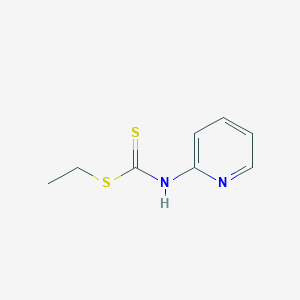
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
